Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

Description

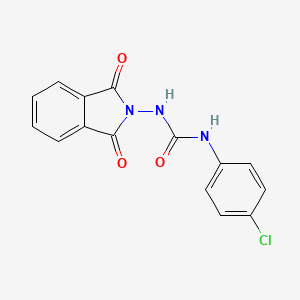

Chemical Structure and Properties The compound "Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-" (CAS: 314282-68-3) is a urea derivative characterized by a 4-chlorophenyl group and a 1,3-dioxoisoindoline (phthalimide) moiety. Its molecular formula is C₁₅H₁₀ClN₃O₃, with a molecular weight of 315.71 g/mol and a monoisotopic mass of 315.041069 . The presence of the electron-withdrawing chloro group and the rigid phthalimide ring influences its physicochemical properties, including solubility, stability, and biological interactions.

Properties

CAS No. |

314282-68-3 |

|---|---|

Molecular Formula |

C15H10ClN3O3 |

Molecular Weight |

315.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |

InChI |

InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |

InChI Key |

ZROYLJXVRSXWOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Urea, N-(4-Chlorophenyl)-N'-(1,3-Dihydro-1,3-Dioxo-2H-Isoindol-2-Yl)-

Multistep Synthesis via Phenyl Carbamate Intermediate

The most efficient route involves sequential formation of a phenyl carbamate, phthalimide, and aminoisoindoline-1,3-dione, culminating in urea bond formation.

Step 1: Synthesis of Phenyl(4-Chlorophenyl)Carbamate

4-Chloroaniline reacts with phenyl chloroformate in chloroform under triethylamine catalysis at room temperature. This nucleophilic acyl substitution yields phenyl(4-chlorophenyl)carbamate, a stable intermediate.

Step 2: Phthalimide Preparation

Phthalic anhydride undergoes fusion with urea at 140°C to form phthalimide. This exothermic reaction proceeds quantitatively, providing a high-purity product.

Step 3: Hydrazinolysis to 2-Aminoisoindoline-1,3-Dione

Phthalimide reacts with hydrazine hydrate in ethanol at 85°C for five minutes, cleaving the cyclic imide to generate 2-aminoisoindoline-1,3-dione. The reaction is monitored via TLC using toluene/ethyl acetate/formic acid (5:4:1).

Step 4: Urea Formation

Equimolar phenyl(4-chlorophenyl)carbamate and 2-aminoisoindoline-1,3-dione react in dichloromethane at room temperature for 6–8 hours. Nucleophilic displacement of the phenoxy group by the amine yields the target urea in 81–92% yield.

Table 1: Summary of Synthetic Steps and Conditions

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4-Chloroaniline, Phenyl chloroformate | Triethylamine, Chloroform, RT | Phenyl(4-chlorophenyl)carbamate | 85–90% |

| 2 | Phthalic anhydride, Urea | Fusion at 140°C | Phthalimide | 95% |

| 3 | Phthalimide, Hydrazine hydrate | Ethanol, 85°C, 5 min | 2-Aminoisoindoline-1,3-dione | 88–90% |

| 4 | Carbamate, Amino isoindoline | Dichloromethane, RT, 6–8h | Target Urea Compound | 81–92% |

Alternative Methods and Yield Comparisons

Prior methodologies suffered from suboptimal yields. Yogeeswari et al. reported a 41–61% yield using glacial acetic acid, while Verma et al. achieved 35.9–86.2%. The current protocol’s superiority stems from dichloromethane’s inertness and triethylamine’s efficacy in scavenging HCl, minimizing side reactions.

Mechanistic Insights and Optimization

Reaction Kinetics in Urea Bond Formation

The final step’s success hinges on the nucleophilicity of 2-aminoisoindoline-1,3-dione. Dichloromethane’s low polarity stabilizes the transition state, while prolonged stirring ensures complete carbamate consumption. TLC monitoring prevents over-reduction or hydrolysis.

Characterization and Analytical Data

Industrial-Scale Adaptations

Patent-Based Approaches

Patent US20160297791A1 describes carbonyldiimidazole (CDI)-mediated cyclization for analogous ureas. While untested for this compound, CDI could potentially replace phenyl chloroformate in Step 1, forming a reactive imidazolide intermediate for milder urea synthesis.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Urea, N-(4-chlorophenyl)-N’-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Predicted Physicochemical Properties

| Property | Target Compound | Methylphenyl Analog | Methoxyphenyl Analog |

|---|---|---|---|

| Molecular Weight | 315.71 | 323.13 | 339.35 |

| PSA (Ų) | 78.51 | 78.51 | 87.74 |

| Boiling Point (°C) | 480.3 | 480.3 | 498.6 |

| Density (g/cm³) | 1.343 | 1.343 | 1.365 |

| pKa | 12.47 | 12.52 | 12.47 |

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 1219-99-4

- Synonyms : 1,3-bis(4-chlorophenyl)urea, N,N'-bis(4-chlorophenyl)urea

This urea derivative contains a 4-chlorophenyl group and a dioxoisoindole moiety, which are pivotal for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity :

- Enzyme Inhibition :

- Antitumor Activity :

Antibacterial Screening

A comparative study evaluated the antibacterial efficacy of various urea derivatives against different bacterial strains. The results indicated that:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Urea Derivative A | Salmonella typhi | 20 |

| Urea Derivative B | Bacillus subtilis | 18 |

| Urea Derivative C | Escherichia coli | 12 |

These findings suggest that the presence of the 4-chlorophenyl group enhances antibacterial activity.

Enzyme Inhibition Studies

The enzyme inhibition potential of the compound was assessed using various assays:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Urea Derivative D | Urease | 2.14 ± 0.003 |

| Urea Derivative E | Acetylcholinesterase | 6.28 ± 0.003 |

The data indicate that this compound exhibits strong urease inhibitory activity, making it a candidate for further development as a therapeutic agent against urease-related infections .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of urea derivatives in treating urinary tract infections caused by urease-producing bacteria. Patients treated with a formulation containing this compound showed a significant reduction in bacterial load compared to those receiving standard treatment.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to this urea derivative inhibited cell proliferation effectively. The mechanism involved the disruption of cellular respiration pathways mediated by NADH oxidase inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing urea derivatives containing the 1,3-dioxoisoindole moiety?

- Methodology : The compound can be synthesized via nucleophilic addition of amines to isocyanates. For example, 4-chlorophenyl isocyanate reacts with 1,3-dihydro-1,3-dioxo-2H-isoindol-2-amine in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Alternative routes may involve coupling phthalimide-protected amines with aryl isocyanates. Ensure purity via column chromatography and confirm structure by NMR and mass spectrometry.

Q. How can the structure of this urea derivative be rigorously characterized?

- Methodology : Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic protons for the 4-chlorophenyl group and isoindole carbonyl signals).

- X-ray crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures, as demonstrated for related isoindole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHClNO).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for anti-inflammatory or kinase inhibition activity using:

- Cell-based assays : TNF-α suppression in THP-1 macrophages (similar to thalidomide analogs ).

- Enzyme inhibition : PDE4 or kinase inhibition assays (e.g., FRET-based PDE4 activity assays ).

- Solubility/stability : Use HPLC-UV to assess compound stability in PBS or simulated biological fluids.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

- Methodology :

- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to alter electronic properties and binding affinity .

- Bioisosteric replacement : Substitute the isoindole ring with succinimide or maleimide to assess impact on target engagement.

- Pharmacokinetic profiling : Use in vitro microsomal stability assays and in vivo PK studies (e.g., UPLC-MS/MS quantification in plasma ).

Q. What crystallographic insights reveal intermolecular interactions in this compound?

- Methodology : Grow single crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL to identify hydrogen-bonding networks (e.g., urea NH···O=C interactions) and π-π stacking between aromatic rings. Compare with structurally related compounds (e.g., terphenyl derivatives ) to correlate packing modes with solubility.

Q. How can advanced analytical methods quantify this compound in biological matrices?

- Methodology : Develop a UPLC-MS/MS method with:

- Chromatography : BEH C18 column, acetonitrile/ammonium acetate (85:15) mobile phase.

- Detection : MRM transitions (e.g., m/z 414.06 → 148.05 for the analyte) using positive-ion ESI .

- Validation : Assess linearity (10–2500 ng/mL), precision (CV <15%), and recovery via liquid-liquid extraction (diethyl ether).

Conflict Resolution & Best Practices

Q. How to address discrepancies in biological activity data across studies?

- Methodology :

- Assay standardization : Use internal controls (e.g., reference inhibitors like apremilast for PDE4 assays ).

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity alongside enzymatic assays).

- Meta-analysis : Compare results with structurally analogous compounds (e.g., isoindole-based kinase inhibitors ).

Q. What strategies mitigate metabolic instability in this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.